molecular formula C15H13F2N3O2S2 B2943473 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2034569-82-7

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2943473
CAS No.: 2034569-82-7
M. Wt: 369.4
InChI Key: LRMPSBKSHKNVKV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the fluorinated benzene and pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of fluorinated benzene, pyrazole, and thiophene moieties in 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it unique. This structure allows for a diverse range of interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S2/c16-12-3-1-4-13(17)15(12)24(21,22)19-9-14(11-5-8-23-10-11)20-7-2-6-18-20/h1-8,10,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPSBKSHKNVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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